(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone
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Overview
Description
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone is a complex organic compound that features a unique combination of isoxazole, pyridine, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole ring, followed by the construction of the pyridine ring, and finally the attachment of the thiophene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and electronic materials.
Mechanism of Action
The mechanism of action of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one): This compound shares the isoxazole and pyridine rings but lacks the thiophene moiety.
(4-(thiophen-2-yl)phenyl)methanone: This compound contains the thiophene and phenyl rings but lacks the isoxazole and pyridine rings.
Uniqueness
The uniqueness of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone lies in its combination of three distinct ring systems, which imparts unique chemical and biological properties
Biological Activity
The compound (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone is a complex organic molecule that incorporates a dihydroisoxazole moiety fused with a pyridine ring, alongside a thiophene-containing phenyl group. This structural configuration positions it within a class of heterocyclic compounds known for diverse biological activities and potential therapeutic applications. Understanding its biological activity is critical for its potential use in pharmacology.
- Molecular Formula : C25H27N3O3
- Molecular Weight : 417.5 g/mol
- LogP : 3.5365
- Polar Surface Area (PSA) : 78.6 Ų
Biological Activity Overview
Research indicates that compounds containing isoxazole and pyridine moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to this structure have shown effectiveness against various pathogens. For instance, studies have demonstrated that derivatives with similar frameworks can inhibit bacterial growth and display antifungal properties.
- Anticancer Potential : The unique structural features of this compound suggest potential anticancer properties. Compounds with similar isoxazole and pyridine structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
- Neuroprotective Effects : There is evidence suggesting that derivatives of this compound may exert neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
The biological activity of this compound can be elucidated through various interaction studies:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in metabolic pathways, including those related to oxidative stress and inflammation.
- Receptor Modulation : The compound may interact with specific receptors or proteins in the body, influencing signaling pathways that are crucial for cellular function.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives similar to this compound using the disk diffusion method. Results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents.
Compound | Inhibition Zone (mm) | Target Organism |
---|---|---|
Compound A | 15 | S. aureus |
Compound B | 12 | E. coli |
Compound C | 18 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of various derivatives on cancer cell lines. The MTT assay revealed that some compounds induced significant cell death at concentrations below 10 μM, indicating strong anticancer potential.
Compound | IC50 (μM) | Cell Line |
---|---|---|
Compound A | 8 | HeLa |
Compound B | 12 | MCF-7 |
Compound C | 5 | A549 |
Computational Predictions
Using computational methods such as the PASS (Prediction of Activity Spectra for Substances) program, predictions regarding the pharmacological effects of this compound can be made based on its molecular structure. These predictions suggest a broad spectrum of activity against various biological targets.
Properties
IUPAC Name |
6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl-(4-thiophen-2-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-17(19-8-7-15-14(11-19)10-18-21-15)13-5-3-12(4-6-13)16-2-1-9-22-16/h1-6,9-10H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRNMOSUCUVJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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